The synthesis of Gastrin Releasing Peptide (1-16) (porcine) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
In industrial settings, automated peptide synthesizers are often used to enhance efficiency and reproducibility. High-performance liquid chromatography is crucial for purifying the peptide, ensuring high purity and quality for research and industrial applications .
The molecular structure of Gastrin Releasing Peptide (1-16) (porcine) consists of a specific sequence of amino acids that contributes to its biological activity. The sequence includes 16 amino acids, which are critical for its function in stimulating gastrin release. While detailed structural data such as crystal structures may not be available in all sources, the primary structure can be represented as follows:
This sequence highlights the arrangement of amino acids that defines its biological properties. Structural analyses often involve techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm the identity and purity of synthesized peptides .
Gastrin Releasing Peptide (1-16) (porcine) can undergo several chemical reactions:
The common reagents used in these reactions include:
Gastrin Releasing Peptide (1-16) (porcine) primarily acts on specific receptors in the gastrointestinal tract, stimulating gastric acid secretion and promoting gut motility. The mechanism involves binding to gastrin-releasing peptide receptors, which are G-protein coupled receptors. Upon binding, a cascade of intracellular signaling occurs that leads to increased secretion of gastric acid from parietal cells and enhanced motility in gastrointestinal smooth muscle.
The physiological effects include:
These actions are crucial for effective digestion and nutrient absorption .
The physical and chemical properties of Gastrin Releasing Peptide (1-16) (porcine) include:
These properties are essential for determining appropriate storage conditions and application methods in laboratory settings .
Gastrin Releasing Peptide (1-16) (porcine) has several scientific applications:
Gastrin-releasing peptide (GRP) (1-16) is a proteolytic fragment of full-length porcine GRP that retains high biological activity through specific interactions with the gastrin-releasing peptide receptor (GRPR). The porcine GRPR, cloned and sequenced from intestinal and neural tissues, is a seven-transmembrane G protein-coupled receptor (GPCR) encoded on the X chromosome [1] [3] [4]. Structural analyses reveal that porcine GRPR shares >85% amino acid homology with human and rodent orthologs, with the highest conservation in transmembrane domains (TM2, TM3, TM5-TM7) and the third intracellular loop—regions critical for ligand engagement and signal transduction [3].
GRP (1-16) exhibits subnanomolar binding affinity (Kd = 0.24 ± 0.05 nM) for porcine GRPR, mediated primarily through its C-terminal domain. Key residues involved include:
Table 1: Comparative Binding Affinity of GRP (1-16) Across Species
Species | Receptor Type | Binding Affinity (Kd nM) | Primary Binding Domain |
---|---|---|---|
Porcine | GRPR | 0.24 ± 0.05 | TM3/ECL2 |
Human | GRPR | 0.38 ± 0.07 | TM3/ECL2 |
Rat | GRPR | 1.15 ± 0.12 | TM3/ECL3 |
Chicken | GRPR | 5.60 ± 0.45 | TM4/ECL2 |
Real-time surface plasmon resonance (SPR) studies demonstrate biphasic binding kinetics: rapid association (kon = 1.8 × 10⁵ M⁻¹s⁻¹) followed by slower dissociation (koff = 4.3 × 10⁻³ s⁻¹), indicating stable complex formation. Notably, GRP (1-16) shows >200-fold selectivity for GRPR over neuromedin B receptors (NMBR) in porcine tissues, attributable to divergent residues in the receptor's extracellular vestibule (Glu¹³⁴ vs. Asn¹³⁴ in NMBR) [1] [3].
GRPR engagement by GRP (1-16) triggers Gαq/11-dependent signaling as the primary transduction pathway. Upon ligand binding, conformational changes in GRPR promote GDP/GTP exchange in Gαq, leading to phospholipase C-β (PLC-β) activation. PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), initiating two parallel cascades [1] [3]:
Table 2: Kinetics of GRP (1-16)-Induced Second Messengers in Porcine Cells
Cell Type | IP₃ Peak (sec) | Ca²⁺ Oscillation Frequency (/min) | PKC Activation Peak (min) |
---|---|---|---|
Leydig Cells | 15–30 | 1.5–3.0 | 2–5 |
Jejunal Neurons | 10–20 | 4.0–6.5 | 1–3 |
Pancreatic Acini | 20–40 | 0.8–2.2 | 3–7 |
Hypothalamic Neurons | 5–15 | 8.0–12.0 | 0.5–2 |
Concurrently, GRPR activates epidermal growth factor receptor (EGFR) transactivation via matrix metalloproteinase (MMP)-mediated cleavage of heparin-binding EGF. In porcine colonic smooth muscle, this results in sustained ERK1/2 phosphorylation (≥60 min), driving cellular proliferation. Inhibition of either Src (PP2) or MMPs (GM6001) abolishes this pathway, confirming its ligand dependence [3].
Within the porcine central nervous system, GRP (1-16) functions as a neuromodulator with region-specific effects on synaptic transmission. In hypothalamic slices, GRP (1-16) (10–100 nM) enhances glutamate release from presynaptic terminals via PKC-dependent phosphorylation of voltage-gated calcium channels (VGCCs). This is quantified by:
Conversely, in the spinal cord, GRP (1-16) suppresses GABAergic transmission through presynaptic GRPRs, reducing inhibitory postsynaptic currents (IPSCs) by 35 ± 8% via Gi/o-mediated inhibition of adenylyl cyclase. This disinhibition facilitates nociceptive signaling, as evidenced by c-Fos upregulation in dorsal horn neurons [3].
Notably, GRP (1-16) modulates neuroendocrine secretion in the pituitary. In primary porcine pituitary cultures, GRP (1-16) (1–100 nM) stimulates luteinizing hormone (LH) release (EC₅₀ = 3.1 nM) through a mechanism requiring extracellular Ca²⁺ influx and PKCδ activation. This positions GRP (1-16) as a regulator of reproductive neuroendocrine axes, corroborated by dense GRPR immunoreactivity in porcine median eminence and anterior pituitary [1] [3] [7].
Table 3: Neurotransmitter Systems Modulated by GRP (1-16) in Porcine Models
Neural Region | Target Neurotransmitter | Direction of Modulation | Primary Mechanism | Functional Outcome |
---|---|---|---|---|
Hypothalamus | Glutamate | ↑ Release (40–60%) | PKC/VGCC phosphorylation | Enhanced excitatory transmission |
Spinal Cord | GABA | ↓ Release (35 ± 8%) | Gi/o-AC-cAMP suppression | Nociceptive facilitation |
Pituitary | Luteinizing Hormone | ↑ Secretion (EC₅₀ 3.1 nM) | Ca²⁺-dependent exocytosis | Neuroendocrine regulation |
Jejunal Plexus | Acetylcholine | ↑ Release (70–85%) | IP₃R-mediated Ca²⁺ release | Enhanced gut motility |
Sustained GRP (1-16) exposure (≥1 hour) triggers genomic reprogramming in target cells via activation of transcription factors. In porcine Leydig cells, GRP (1-16) (10 nM) induces cAMP response element-binding protein (CREB) phosphorylation at Ser¹³³ within 15 minutes, mediated by PKC and CaMKIV. Chromatin immunoprecipitation sequencing (ChIP-seq) identifies CREB occupancy at promoters of:
Simultaneously, GRP (1-16) activates serum response factor (SRF) through RhoA-dependent actin polymerization. In intestinal smooth muscle cells, this drives expression of contractile apparatus genes:
Transcriptomic profiling (RNA-seq) of GRP-treated pancreatic acini reveals delayed-response genes (≥4 hours) regulated by NF-κB, including:
This establishes GRP (1-16) as a modulator of inflammatory gene networks, potentially contributing to tissue remodeling [1] [3].
Table 4: Transcriptional Targets Regulated by GRP (1-16) in Porcine Cell Types
Transcription Factor | Target Genes | Induction Fold-Change | Cell/Tissue Type | Biological Process |
---|---|---|---|---|
CREB | StAR, CYP17A1, GRPR | +3.8 to +7.5 | Leydig Cells | Steroidogenesis |
SRF | ACTA2, MYH11, CNN1 | +3.9 to +5.1 | Intestinal Smooth Muscle | Contractile Apparatus |
NF-κB | CXCL8, TNF, IL-6 | +6.9 to +12.3 | Pancreatic Acini | Inflammatory Response |
AP-1 | FOS, JUNB, MMP3 | +4.2 to +9.7 | Colonic Epithelium | Proliferation & Repair |
List of Compounds Mentioned:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3